Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
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Overview
Description
“Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate” is a chemical compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves several steps. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The trifluoromethyl group is an important subgroup of fluorinated compounds, with around 40% of all fluorine-containing pesticides currently on the market containing a trifluoromethyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of trifluoromethylpyridines are complex and involve several steps. For example, the synthesis of 2,3,5-DCTF from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine involves chlorination under liquid-phase conditions followed by vapor–phase fluorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the trifluoromethyl group and the pyridine moiety. The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of these compounds .
Scientific Research Applications
Synthesis and Structural Studies :
- Fathala and Pazdera (2017) developed a series of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates, which are key intermediates for the preparation of various compounds including ones similar to the mentioned chemical (Fathala & Pazdera, 2017).
- Al-Issa (2012) synthesized a new series of pyridine and fused pyridine derivatives, exploring the reactivity and potential applications of these compounds in various fields (Al-Issa, 2012).
Potential Biological Activities :
- Patel and Pathak (2012) synthesized pyridoquinolones containing azetidinones, which demonstrated significant antibacterial and antifungal activities, suggesting the potential of similar compounds in therapeutic applications (Patel & Pathak, 2012).
- Desai, Harsorab, and Mehtaa (2021) reported on the synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, noting their potent antibacterial and antifungal properties (Desai, Harsorab, & Mehtaa, 2021).
Pharmacological Evaluation :
- Matsui et al. (1992) described the synthesis and pharmacological evaluation of a series of 1,2-dihydro-2-oxopyridine 5-HT3 antagonists, highlighting the importance of specific structural features for biological activity, which is relevant for understanding the activity of structurally related compounds (Matsui et al., 1992).
Mechanism of Action
The mechanism of action of trifluoromethylpyridines and their derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . These compounds have found applications in the protection of crops from pests, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired ISO common names .
Future Directions
Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, with more than 50% of the pesticides launched in the last two decades being fluorinated .
Properties
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O3/c1-27-16(26)12-8-24(15(25)11-5-3-2-4-10(11)12)23-14-13(18)6-9(7-22-14)17(19,20)21/h2-8H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRBUJJFSPMRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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